molecular formula C10H10ClN3 B1586672 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 40401-41-0

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1586672
CAS RN: 40401-41-0
M. Wt: 207.66 g/mol
InChI Key: YQXLXMSDCGPOLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Physical And Chemical Properties Analysis

Scientific Research Applications

  • Application in Organic Chemistry

    • Summary : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate .
    • Methods : The synthesis was carried out in DMF with a 60% yield. It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
    • Results : This compound was synthesized as part of research into soluble epoxide hydrolase inhibitors, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
  • Application in Pharmaceutical Chemistry

    • Summary : ®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .
    • Methods : This compound is used as an intermediate in the synthesis of these drugs .
    • Results : The resulting drugs are optically active, which can have significant implications for their biological activity .
  • Application in Forensic Chemistry

    • Summary : The compound 1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive drug and designer drug of abuse. It is often synthesized illicitly .
    • Methods : There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
    • Results : The illicit manufacture and use of mCPP and similar compounds is a significant issue in forensic chemistry .
  • Application in Medicinal Chemistry

    • Summary : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate .
    • Methods : The synthesis was carried out in DMF with a 60% yield. It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
    • Results : This compound was synthesized as part of research into soluble epoxide hydrolase inhibitors, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
  • Application in Forensic Chemistry

    • Summary : The compound 1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive drug and designer drug of abuse. It is often synthesized illicitly .
    • Methods : There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
    • Results : The illicit manufacture and use of mCPP and similar compounds is a significant issue in forensic chemistry .
  • Application in Analytical Chemistry

    • Summary : A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .
    • Methods : The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .
    • Results : It was afforded excellent selectivity towards mCPP over psychoactive substances of major concern, providing a potentially useful system for the determination of mCPP in the illicit market .

Safety And Hazards

MCPP is considered hazardous, with potential effects on skin, eyes, and respiratory system. It is toxic if swallowed and may cause skin and eye irritation. Proper protective measures are essential when handling this compound .

Future Directions

Despite challenges in translational drug development for FXS, ongoing research explores new mechanistic drug approaches. Learning from past trials, improving outcome measures, and identifying readily modulated drug targets are crucial for future treatment development efforts .

properties

IUPAC Name

2-(3-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXLXMSDCGPOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365249
Record name 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

40401-41-0
Record name 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(see, e.g., Ganesan, A., et al., Journal of Organic Chemistry 1993, 58, 6155-6157). A solution of 3-aminocrotonitrile (mixture of cis and trans) (1.50 g, 17.5 mmol) and 3-chlorophenylhydrazine hydrochloride (3.0 g, 16.2 mmol) in 25 mL of 1N HCl was heated to reflux for 3 h under nitrogen. The reaction mixture was diluted with H2O (30 mL) and extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude was recrystallized from hot iPrOH to give the title compound (677 mg, 20%) as a beige fluffy solid. 1H NMR (500 MHz, CDCl3) δ 7.62 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.28 (d, J=9.5 Hz, 1H), 5.46 (s, 1H), 2.22 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 149.95, 145.30, 139.87, 135.05, 130.32, 126.86, 123.67, 121.28, 91.41, 13.89.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
The discovery of somatic Jak2 mutations in patients with chronic myeloproliferative neoplasms has led to significant interest in discovering selective Jak2 inhibitors for use in treating …
Number of citations: 85 pubs.acs.org
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org
BE Saatluo, MM Baradarani… - Journal of Heterocyclic …, 2018 - Wiley Online Library
The tricyclic isatin, 5,6‐dihydro‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione (1), reacts with a combination of an aryl cyanomethyl ketone 8 and a 5‐amino‐1‐arylpyrazole 7 to generate …
Number of citations: 9 onlinelibrary.wiley.com

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